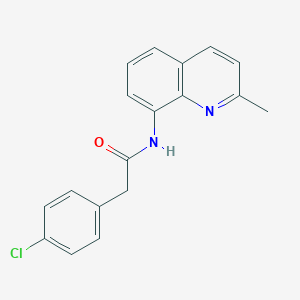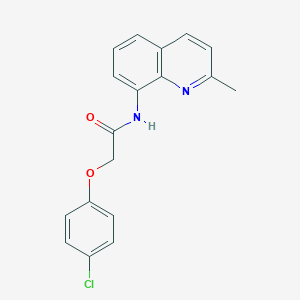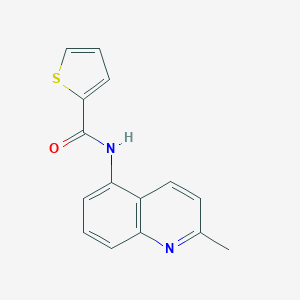
2-(4-chlorophenyl)-N-(2-methyl-8-quinolinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(2-methyl-8-quinolinyl)acetamide, also known as CQMA, is a novel compound that has been gaining attention for its potential applications in scientific research. CQMA is a synthetic compound that belongs to the family of quinoline derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(2-methyl-8-quinolinyl)acetamide has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. 2-(4-chlorophenyl)-N-(2-methyl-8-quinolinyl)acetamide has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research where 2-(4-chlorophenyl)-N-(2-methyl-8-quinolinyl)acetamide has shown promise is in the treatment of infectious diseases. 2-(4-chlorophenyl)-N-(2-methyl-8-quinolinyl)acetamide has been found to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to have antifungal activity against Candida albicans.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-(2-methyl-8-quinolinyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and pathways in cancer cells and bacteria. 2-(4-chlorophenyl)-N-(2-methyl-8-quinolinyl)acetamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(2-methyl-8-quinolinyl)acetamide has been found to have several biochemical and physiological effects. In cancer cells, 2-(4-chlorophenyl)-N-(2-methyl-8-quinolinyl)acetamide has been found to induce DNA damage and cell cycle arrest, leading to apoptosis. In bacteria, 2-(4-chlorophenyl)-N-(2-methyl-8-quinolinyl)acetamide has been found to disrupt cell membrane integrity and inhibit cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-chlorophenyl)-N-(2-methyl-8-quinolinyl)acetamide in lab experiments is its potent biological activity. 2-(4-chlorophenyl)-N-(2-methyl-8-quinolinyl)acetamide has been found to exhibit cytotoxicity and antibacterial activity at relatively low concentrations, making it a promising candidate for further research. However, one of the limitations of using 2-(4-chlorophenyl)-N-(2-methyl-8-quinolinyl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-chlorophenyl)-N-(2-methyl-8-quinolinyl)acetamide. One area of research is in the development of novel cancer therapies that incorporate 2-(4-chlorophenyl)-N-(2-methyl-8-quinolinyl)acetamide as a key component. Another area of research is in the development of new antibacterial and antifungal agents based on the structure of 2-(4-chlorophenyl)-N-(2-methyl-8-quinolinyl)acetamide. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-(2-methyl-8-quinolinyl)acetamide and its potential applications in other areas of scientific research.
Synthesemethoden
2-(4-chlorophenyl)-N-(2-methyl-8-quinolinyl)acetamide can be synthesized using a multistep process that involves the reaction of 2-methyl-8-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-chloroaniline to give the amide product, which is purified using column chromatography. The final product is obtained as a white solid with a yield of around 50%.
Eigenschaften
Molekularformel |
C18H15ClN2O |
|---|---|
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-N-(2-methylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C18H15ClN2O/c1-12-5-8-14-3-2-4-16(18(14)20-12)21-17(22)11-13-6-9-15(19)10-7-13/h2-10H,11H2,1H3,(H,21,22) |
InChI-Schlüssel |
GSJGNAPJORULOC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)CC3=CC=C(C=C3)Cl)C=C1 |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2NC(=O)CC3=CC=C(C=C3)Cl)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244076.png)



![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244086.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B244090.png)
![3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244091.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B244094.png)
![4-cyano-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B244096.png)
![2-(2,4-dichlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B244099.png)
![Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244102.png)
![4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244103.png)